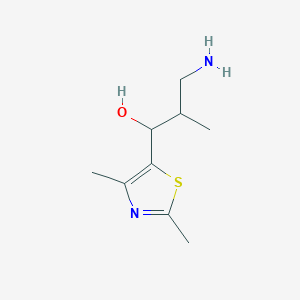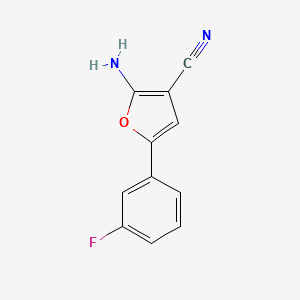
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the Hydroxyl Group: The hydroxyl group can be added through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Condensation: The compound can undergo condensation reactions with carboxylic acids or their derivatives to form amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol can be compared with other thiazole-containing compounds, such as:
2-Amino-4-methylthiazole: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
4-Methyl-5-thiazoleethanol: Contains a thiazole ring and a hydroxyl group but differs in the position of the functional groups.
Thiamine (Vitamin B1): A well-known thiazole-containing compound with significant biological importance, but with a more complex structure.
Eigenschaften
Molekularformel |
C9H16N2OS |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-5(4-10)8(12)9-6(2)11-7(3)13-9/h5,8,12H,4,10H2,1-3H3 |
InChI-Schlüssel |
BXRCRNOMLZSARH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)




![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)
![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)

